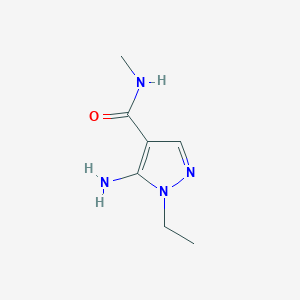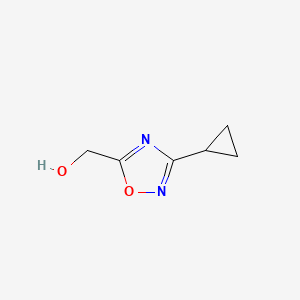![molecular formula C14H15NO3S B1517502 4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide CAS No. 1097083-50-5](/img/structure/B1517502.png)
4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide
Descripción general
Descripción
4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide, also known as 4-Methyl-m-benzyloxybenzenesulfonamide, is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular formula of C12H13NO3S. This compound is synthesized by a process of sulfonation of 4-methyl-m-benzyloxybenzene, followed by a reaction with sodium hydroxide.
Aplicaciones Científicas De Investigación
Allergic Dermatitis and UV Filters
Benzophenone derivatives, similar in structure to 4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide, are widely used as UV filters in sunscreens and other cosmetic products. They help protect the skin from UV radiation but can cause allergic contact dermatitis in some individuals. Caruana et al. (2011) presented a case of occupational allergic contact dermatitis caused by benzophenone-4, highlighting the importance of recognizing potential allergens in the workplace and consumer products (Caruana, McPherson, & Cooper, 2011).
Environmental Pollution and Human Exposure
Research has shown widespread human exposure to endocrine-disrupting chemicals (EDCs), including perfluorinated compounds, which are structurally related to sulfonamides. These studies underscore the importance of monitoring human exposure levels to various EDCs, including those from the benzene-sulfonamide family, to assess potential health risks and formulate appropriate public health policies. For instance, Wan et al. (2013) reported on the presence of common EDCs in the human population of Hong Kong, emphasizing the ubiquity of these compounds in the environment and the need for regular monitoring (Wan et al., 2013).
Pharmacokinetics and Drug Interaction Studies
Understanding the metabolism and pharmacokinetics of drugs is crucial for assessing their safety and efficacy. For example, studies on MDMA (3,4-Methylenedioxymethamphetamine) provide insights into how drugs are metabolized and interact with other substances in the body, which can be applicable to understanding the pharmacological behavior of compounds like 4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide. Farré et al. (2007) examined the interaction between MDMA and paroxetine, illustrating the complexity of drug interactions and the importance of pharmacokinetic studies in ensuring safe drug use (Farré et al., 2007).
Toxicology and Human Health
Research on the toxicological effects of chemicals, including those related to benzene-sulfonamide derivatives, is vital for understanding their impact on human health. Studies on the metabolism and excretion of various compounds, as well as their potential endocrine-disrupting effects, contribute to our understanding of how these substances interact with the human body and the environment. For instance, Ye et al. (2005) investigated the metabolism of bisphenol A and other phenols, providing valuable data for assessing human exposure and the toxicological significance of these compounds (Ye et al., 2005).
Propiedades
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-2-4-12(9-11)10-18-13-5-7-14(8-6-13)19(15,16)17/h2-9H,10H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAVMTSEMIRIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)

![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)



![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)

![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)